Home > Products > Screening Compounds P87311 > Xevinapant Hydrochloride
Xevinapant Hydrochloride - 1071992-57-8

Xevinapant Hydrochloride

Catalog Number: EVT-260320
CAS Number: 1071992-57-8
Molecular Formula: C32H44ClN5O4
Molecular Weight: 598.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Xevinapant (has active moiety).
Classification and Source
  • Classification: Xevinapant Hydrochloride is classified as an IAP inhibitor, specifically targeting proteins that inhibit apoptosis. Its mechanism involves disrupting the function of IAPs, which are often overexpressed in various cancers, including head and neck squamous cell carcinoma.
  • Source: Developed by Debiopharm and later acquired by Merck KGaA, Darmstadt, Germany, for further development and commercialization .
Synthesis Analysis

The synthesis of Xevinapant Hydrochloride involves several steps typical for small-molecule drug development. While specific proprietary methods are not publicly detailed in the literature, general approaches to synthesizing IAP inhibitors include:

  1. Chemical Synthesis: The compound is synthesized through organic chemistry techniques that may involve:
    • Building Block Reactions: Utilizing various organic compounds to construct the core structure of the molecule.
    • Functional Group Modifications: Introducing specific functional groups to enhance biological activity and solubility.
  2. Purification: After synthesis, compounds are typically purified using techniques such as:
    • Chromatography: High-performance liquid chromatography (HPLC) is commonly used to achieve high purity levels.
    • Crystallization: This method can be employed to isolate the hydrochloride salt form.
  3. Characterization: The synthesized compound is characterized using:
    • Nuclear Magnetic Resonance (NMR): To confirm molecular structure.
    • Mass Spectrometry (MS): To determine molecular weight and purity.
Molecular Structure Analysis

Xevinapant Hydrochloride has a complex molecular structure characterized by its specific arrangement of atoms that confer its pharmacological properties.

  • Molecular Formula: C₁₈H₁₉ClN₂O₄S
  • Molecular Weight: Approximately 372.87 g/mol
  • Structural Features:
    • The compound contains a sulfonamide group which is critical for its activity.
    • It features multiple aromatic rings that contribute to its binding affinity with target proteins.

The three-dimensional conformation of Xevinapant allows it to effectively interact with IAPs, disrupting their function and promoting apoptosis in cancer cells .

Chemical Reactions Analysis

Xevinapant Hydrochloride primarily undergoes biochemical reactions rather than traditional chemical reactions seen in organic chemistry. Key aspects include:

  1. Binding Interactions:
    • Xevinapant binds to IAPs such as X-linked IAP (XIAP) and cellular IAPs (cIAP1 and cIAP2), inhibiting their anti-apoptotic effects.
    • This binding alters the conformational state of these proteins, leading to increased apoptosis in cancer cells when combined with chemotherapeutic agents.
  2. Metabolism:
    • The compound is metabolized in the liver through cytochrome P450 enzymes, resulting in various metabolites that may retain some biological activity.
Mechanism of Action

The mechanism of action of Xevinapant Hydrochloride revolves around its ability to inhibit IAPs:

Physical and Chemical Properties Analysis

Xevinapant Hydrochloride exhibits several important physical and chemical properties:

  • Solubility: It is typically soluble in aqueous solutions at physiological pH, which facilitates its administration as an oral medication.
  • Stability: The hydrochloride salt form enhances stability compared to its free base form, making it suitable for pharmaceutical formulations.
  • pH Sensitivity: The compound's solubility may vary with pH changes, which is crucial for its formulation in drug delivery systems.

These properties influence both its pharmacokinetics and pharmacodynamics profiles .

Applications

Xevinapant Hydrochloride has several significant applications in oncology:

  1. Cancer Treatment: Primarily investigated for use in combination with chemoradiotherapy for patients with locally advanced squamous cell carcinoma of the head and neck.
  2. Clinical Trials: Currently undergoing Phase III clinical trials to further evaluate its efficacy and safety compared to placebo treatments .
  3. Potential Expansion: There is potential for exploring its use in other cancers where IAP overexpression contributes to treatment resistance.

The ongoing research into Xevinapant underscores its promise as a novel therapeutic agent that could significantly improve outcomes for patients facing difficult-to-treat cancers .

Molecular Mechanisms of Action

Inhibition of Inhibitor of Apoptosis Proteins (IAPs)

Structural Interaction with XIAP, cIAP1, and cIAP2 BIR3 Domains

Xevinapant exerts its primary anticancer effects through high-affinity, selective binding to the Baculovirus IAP Repeat (BIR) 3 domains of X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). Structural analyses reveal that xevinapant mimics the AVPI tetrapeptide motif of SMAC/DIABLO, the endogenous IAP antagonist. This structural mimicry enables xevinapant to occupy the same hydrophobic groove on BIR3 domains that normally accommodates the N-terminal alanine of SMAC/DIABLO. The binding disrupts IAP-mediated inhibition of caspases by sterically hindering the interaction between XIAP-BIR3 and caspase-9, while simultaneously interfering with cIAP1/2-BIR3 domain homodimerization essential for their functional activity [3] [6].

Table 1: Binding Affinity and Functional Impact of Xevinapant on IAPs

IAP TargetPrimary Binding DomainConsequence of BindingFunctional Outcome
XIAPBIR3Displacement of caspase-9Caspase-3/7/9 activation
cIAP1BIR3Homodimerization blockadeAutoubiquitination & degradation
cIAP2BIR3Homodimerization blockadeAutoubiquitination & degradation

Competitive Binding Dynamics Relative to Endogenous SMAC/DIABLO

Xevinapant functions as a competitive antagonist of endogenous SMAC/DIABLO binding to IAPs. Biochemical studies demonstrate that xevinapant exhibits a 10- to 20-fold higher binding affinity for BIR3 domains compared to the natural SMAC/DIABLO tetrapeptide. This superior affinity enables effective displacement of endogenous SMAC/DIABLO from IAPs even at pharmacologically achievable concentrations. The competitive inhibition is concentration-dependent and follows classical receptor-ligand kinetics, with xevinapant effectively saturating BIR3 domains at therapeutic doses, thereby preventing IAP-mediated caspase sequestration and maintaining apoptotic signaling competence within cancer cells [3].

Modulation of Ubiquitin-Proteasome Pathways via cIAP1/2 Degradation

Beyond competitive inhibition, xevinapant binding to cIAP1/2 triggers their rapid auto-ubiquitination and subsequent proteasomal degradation—a distinctive mechanism not shared with XIAP inhibition. Upon binding to cIAP1/2 BIR3 domains, xevinapant induces conformational changes that activate the E3 ubiquitin ligase activity of these proteins, directing ubiquitination toward cIAP1/2 themselves rather than their typical substrates. This results in polyubiquitin chain formation on cIAP1/2, marking them for recognition and degradation by the 26S proteasome. Depletion of cIAP1/2 protein levels (reductions of 70-90% within 24 hours in preclinical models) critically disrupts their roles as regulators of TNF receptor signaling, NF-κB activation, and apoptotic checkpoint control [3] [6].

Dual Apoptotic Pathway Activation

Caspase-Dependent Apoptosis via Intrinsic and Extrinsic Pathways

Through IAP antagonism, xevinapant simultaneously facilitates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. In the intrinsic pathway, xevinapant-mediated XIAP inhibition relieves caspase-9 suppression, permitting apoptosome formation and activation of executioner caspases-3/7. In parallel, by degrading cIAP1/2, xevinapant prevents cIAP-mediated ubiquitination of RIPK1, which normally inhibits complex II formation (death-inducing signaling complex). This enables TNFα-dependent activation of caspase-8 independently of death receptor ligation. The dual caspase activation creates a synergistic pro-apoptotic signal, with studies demonstrating 2.5- to 4-fold increases in caspase-3/7 activation in HNSCC cell lines when combined with radiation or chemotherapy [3].

Synergistic Induction of Necroptosis Through RIP1/RIP3/MLKL Signaling

When caspase activation is compromised—a common resistance mechanism in cancer—xevinapant promotes necroptosis as an alternative cell death pathway. cIAP1/2 degradation by xevinapant stabilizes RIPK1 by preventing its ubiquitination, enabling RIPK1 to form the necrosome complex with RIPK3. This complex phosphorylates mixed lineage kinase domain-like protein (MLKL), triggering MLKL oligomerization and plasma membrane disruption. Preclinical data demonstrate that xevinapant-treated HNSCC cells exhibit increased phospho-MLKL (pMLKL) and necrotic morphology when caspase inhibitors are present. This death mechanism is particularly relevant in tumor microenvironments with elevated TNFα production, providing a fail-safe cell death mechanism when apoptosis is inhibited [3].

Table 2: Cell Death Mechanisms Activated by Xevinapant in Combination Therapies

Cell Death PathwayKey Molecular MarkersActivation TriggerSynergy with CRT
Apoptosis (Intrinsic)Caspase-9, Cytochrome cXIAP inhibition3.2-fold ↑ caspase-3/7
Apoptosis (Extrinsic)Caspase-8, tBIDcIAP1/2 degradation2.8-fold ↑ caspase-8
NecroptosispRIPK3, pMLGLRIPK1 stabilization4.1-fold ↑ pMLKL

Impact on NF-κB Signaling Networks

Suppression of Canonical NF-κB Pro-Survival Signaling

Xevinapant exerts a paradoxical effect on canonical NF-κB signaling. While TNFα typically activates canonical NF-κB via the IKK complex, leading to nuclear translocation of p50-RelA heterodimers and transcription of pro-survival genes (e.g., Bcl-2, Bcl-xL, survivin), xevinapant disrupts this pathway at multiple points. By degrading cIAP1/2, xevinapant prevents TNF receptor-associated factor 2 (TRAF2)/TRAF3 ubiquitination, which impairs IKK activation. Additionally, xevinapant-mediated depletion of cIAP1/2 reduces the stability of the canonical NF-κB signaling complex. Consequently, TNFα-induced phosphorylation of IκBα and nuclear translocation of p65 are attenuated by 60-75% in xevinapant-treated HNSCC cells, significantly downregulating anti-apoptotic gene expression and sensitizing cells to cytotoxic therapies [3] [6].

Activation of Noncanonical NF-κB-Dependent Immune Modulation

Simultaneously, xevinapant potently activates the noncanonical NF-κB pathway through a mechanism involving stabilization of NF-κB-inducing kinase (NIK). Under basal conditions, cIAP1/2 mediates constitutive ubiquitination and degradation of NIK. Xevinapant-induced cIAP1/2 degradation prevents NIK degradation, allowing its accumulation and subsequent phosphorylation of IKKα. This triggers processing of p100 to p52, which translocates to the nucleus as a p52-RelB heterodimer. Noncanonical NF-κB activation upregulates genes involved in immune cell recruitment (CCL5, CXCL10), antigen presentation (MHC class I/II), and lymphocyte activation (CD40, CD86). In HNSCC models, this translates to enhanced T-cell infiltration and activation, with studies showing 2.3-fold increases in CD8+ T-cell tumor infiltration when combined with radiotherapy, suggesting that xevinapant converts the tumor microenvironment toward an immunostimulatory state [3] [6].

Table 3: Transcriptional Regulation by Xevinapant-Modulated NF-κB Pathways

NF-κB PathwayKey Downstream GenesFunctional ImpactFold Change with Xevinapant
Canonical (Suppressed)Bcl-2, Bcl-xL, SurvivinReduced anti-apoptotic protection0.3-0.4 ↓
Noncanonical (Activated)CCL5, CXCL10, CD40, CD86Immune cell recruitment/activation2.1-3.7 ↑
Noncanonical (Activated)MHC-I, MHC-IIEnhanced antigen presentation1.8-2.5 ↑

Properties

CAS Number

1071992-57-8

Product Name

Xevinapant Hydrochloride

IUPAC Name

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride

Molecular Formula

C32H44ClN5O4

Molecular Weight

598.2 g/mol

InChI

InChI=1S/C32H43N5O4.ClH/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40);1H/t22-,25+,26-,27-;/m0./s1

InChI Key

DBXTZCYPHKJCHF-ZZPLZQMBSA-N

SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Solubility

Soluble in DMSO

Synonyms

AT-406; AT 406; AT406; D 1143; Debio 1143; N65WC8PXDD; SM 406.

Canonical SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.